molecular formula C13H16O4 B13596583 Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate

Cat. No.: B13596583
M. Wt: 236.26 g/mol
InChI Key: MKHVMSGSVAIMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxybutanoate Group: The hydroxybutanoate group can be introduced via esterification reactions using suitable alcohols and acids.

    Final Methylation: The final step involves the methylation of the hydroxybutanoate group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofurans with various functional groups.

Scientific Research Applications

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
  • 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl

Uniqueness

Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is unique due to its specific structural features, such as the hydroxybutanoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxybutanoate

InChI

InChI=1S/C13H16O4/c1-16-13(15)11(14)4-2-9-3-5-12-10(8-9)6-7-17-12/h3,5,8,11,14H,2,4,6-7H2,1H3

InChI Key

MKHVMSGSVAIMJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.